molecular formula C19H14BrN5O3 B11084980 Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B11084980
M. Wt: 440.2 g/mol
InChI Key: GQPFECFMAVGPCD-UHFFFAOYSA-N
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Description

METHYL 6-BENZOYL-5-(4-BROMOPHENYL)-4,5-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological properties, including neuroprotective and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-BENZOYL-5-(4-BROMOPHENYL)-4,5-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-BENZOYL-5-(4-BROMOPHENYL)-4,5-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

METHYL 6-BENZOYL-5-(4-BROMOPHENYL)-4,5-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 6-BENZOYL-5-(4-BROMOPHENYL)-4,5-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 6-BENZOYL-5-(4-BROMOPHENYL)-4,5-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct pharmacological activities. Its ability to inhibit multiple pathways involved in inflammation and neuroprotection sets it apart from other similar compounds .

Properties

Molecular Formula

C19H14BrN5O3

Molecular Weight

440.2 g/mol

IUPAC Name

methyl 6-benzoyl-5-(4-bromophenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C19H14BrN5O3/c1-28-18(27)16-14(17(26)12-5-3-2-4-6-12)15(11-7-9-13(20)10-8-11)21-19-22-23-24-25(16)19/h2-10,15H,1H3,(H,21,22,24)

InChI Key

GQPFECFMAVGPCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(NC2=NN=NN12)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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